molecular formula C23H20Cl4N5NaO3 B009285 Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate CAS No. 106276-78-2

Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate

Cat. No. B009285
M. Wt: 579.2 g/mol
InChI Key: DRKWDZRMCXCQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate, commonly known as sodium azide, is a highly reactive and toxic compound. It is widely used in scientific research as an inhibitor, preservative, and reagent.

Mechanism Of Action

Sodium azide inhibits cytochrome c oxidase by binding to the heme group of the enzyme. This prevents the transfer of electrons in the electron transport chain, leading to a decrease in ATP production and cellular respiration. Sodium azide also induces apoptosis by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death.

Biochemical And Physiological Effects

Sodium azide is highly toxic and can cause severe health effects upon exposure. It can cause respiratory failure, seizures, and even death. In addition, sodium azide can also cause DNA damage and mutagenesis, leading to genetic abnormalities.

Advantages And Limitations For Lab Experiments

One of the major advantages of using sodium azide in lab experiments is its ability to selectively inhibit cytochrome c oxidase, allowing researchers to study the effects of decreased ATP production on cellular processes. However, sodium azide is highly toxic and requires careful handling and disposal. In addition, its use is limited in live animal experiments due to its toxicity.

Future Directions

There are several future directions for the use of sodium azide in scientific research. One area of interest is the study of its effects on the gut microbiome, as it has been shown to have antimicrobial properties. Another area of interest is its potential use as a cancer treatment, as it can induce apoptosis in cancer cells. Further research is needed to explore these potential applications and to develop safer methods of handling and using sodium azide in lab experiments.
Conclusion:
Sodium azide is a highly reactive and toxic compound that is widely used in scientific research. Its ability to selectively inhibit cytochrome c oxidase and induce apoptosis makes it a valuable tool in the study of cellular processes. However, its toxicity requires careful handling and disposal, and its use is limited in live animal experiments. Further research is needed to explore its potential applications and to develop safer methods of handling and using sodium azide in lab experiments.

Synthesis Methods

Sodium azide is synthesized through the reaction between sodium nitrite and hydrazoic acid. The reaction produces sodium azide, water, and nitrogen gas. The synthesis process requires careful handling due to the explosive nature of the compound.

Scientific Research Applications

Sodium azide is widely used in scientific research as an inhibitor of cytochrome c oxidase, an enzyme involved in cellular respiration. It is also used as a preservative in biological samples and as a reagent in chemical reactions. Sodium azide is particularly useful in the study of apoptosis, a programmed cell death mechanism, as it can induce apoptosis in cells.

properties

CAS RN

106276-78-2

Product Name

Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate

Molecular Formula

C23H20Cl4N5NaO3

Molecular Weight

579.2 g/mol

IUPAC Name

sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate

InChI

InChI=1S/C13H14N4.C9H3Cl4NO2.CH3O.Na/c1-9-8-11(15)4-7-13(9)17-16-12-5-2-10(14)3-6-12;1-16-9(15)4-3(2-14)5(10)7(12)8(13)6(4)11;1-2;/h2-8H,14-15H2,1H3;1H3;1H3;/q;;-1;+1

InChI Key

DRKWDZRMCXCQPP-UHFFFAOYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+]

SMILES

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+]

Canonical SMILES

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N.C[O-].COC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N.[Na+]

synonyms

Benzoic acid, 2,3,4,5-tetrachloro-6-cyano-, methyl ester, reaction products with 4-[(4-aminophenyl)azo]-3-methylbenzenamine and sodium methoxide

Origin of Product

United States

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